ethyl 2-(N-{2-nitrophenyl}ethanehydrazonoyl)pentanoate ethyl 2-(N-{2-nitrophenyl}ethanehydrazonoyl)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026793
InChI: InChI=1S/C15H21N3O4/c1-4-8-12(15(19)22-5-2)11(3)16-17-13-9-6-7-10-14(13)18(20)21/h6-7,9-10,12,17H,4-5,8H2,1-3H3/b16-11+
SMILES: CCCC(C(=NNC1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC
Molecular Formula: C15H21N3O4
Molecular Weight: 307.34 g/mol

ethyl 2-(N-{2-nitrophenyl}ethanehydrazonoyl)pentanoate

CAS No.:

Cat. No.: VC1026793

Molecular Formula: C15H21N3O4

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(N-{2-nitrophenyl}ethanehydrazonoyl)pentanoate -

Specification

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
IUPAC Name ethyl 2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]pentanoate
Standard InChI InChI=1S/C15H21N3O4/c1-4-8-12(15(19)22-5-2)11(3)16-17-13-9-6-7-10-14(13)18(20)21/h6-7,9-10,12,17H,4-5,8H2,1-3H3/b16-11+
Standard InChI Key WTHDKHSPTSJGRN-LFIBNONCSA-N
Isomeric SMILES CCCC(/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C)C(=O)OCC
SMILES CCCC(C(=NNC1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC
Canonical SMILES CCCC(C(=NNC1=CC=CC=C1[N+](=O)[O-])C)C(=O)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator